molecular formula C21H25ClN2O2 B14982918 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide

Cat. No.: B14982918
M. Wt: 372.9 g/mol
InChI Key: JLTGRBMBTMIVMK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a synthetic acetamide derivative with the molecular formula C₂₂H₂₇ClN₂O₂ and a molecular weight of 386.920 g/mol . The compound features three key structural motifs:

  • A 4-chlorophenoxy group attached to the acetamide backbone.
  • A 4-methylphenyl group on the ethyl chain, contributing hydrophobic interactions and steric bulk.

This compound lacks defined stereocenters, simplifying its synthetic pathway compared to chiral analogs.

Properties

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-pyrrolidin-1-ylethyl]acetamide

InChI

InChI=1S/C21H25ClN2O2/c1-16-4-6-17(7-5-16)20(24-12-2-3-13-24)14-23-21(25)15-26-19-10-8-18(22)9-11-19/h4-11,20H,2-3,12-15H2,1H3,(H,23,25)

InChI Key

JLTGRBMBTMIVMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCCC3

Origin of Product

United States

Comparison with Similar Compounds

2-(4-Chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide

  • Key Features: Incorporates a pyrazole ring and a 4-chloro-2-methylphenoxy group.
  • The methyl substituent on the phenoxy group increases lipophilicity compared to the unsubstituted phenoxy in the target compound .

2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide

  • Key Features: Contains a methoxy group (electron-donating) on the phenoxy ring and a pyrrolidinylsulfonyl moiety.
  • The sulfonyl group adds polarity and hydrogen-bond acceptor capacity, contrasting with the hydrophobic 4-methylphenyl in the target compound .

Analogues with Heterocyclic Amine Substitutions

2-(4-Chlorophenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide

  • Key Features : Replaces the pyrrolidine and 4-methylphenyl groups with a benzimidazole core linked to a morpholine-ethyl chain .
  • This substitution likely increases molecular weight (MW ≈ 440 g/mol) and complexity compared to the target compound (MW 386.92 g/mol) .

N-(2-(tert-Butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide

  • Key Features : Features an indole ring and pyridinylmethyl group.
  • Impact: The indole and pyridine moieties introduce π-π stacking and basicity, respectively.

Analogues with Halogenation Patterns

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Key Features : Contains a 3,4-dichlorophenyl group and a dihydropyrazole ring.
  • The dihydropyrazole core offers conformational rigidity compared to the flexible pyrrolidine in the target compound .

2-Chloro-N-(4-fluorophenyl)acetamide

  • Key Features : Simplest analog with a chloroacetamide and 4-fluorophenyl group.
  • Impact: Lacks the phenoxy and pyrrolidine substituents, reducing steric bulk and complexity. This compound serves as a precursor in synthesizing more complex derivatives like the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Impacts
Target Compound C₂₂H₂₇ClN₂O₂ 386.920 4-Chlorophenoxy, pyrrolidine, 4-methylphenyl Balanced lipophilicity, moderate complexity
2-(4-Chloro-2-methylphenoxy)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]acetamide C₁₈H₂₁ClN₃O₂ ~346.84 Pyrazole, 4-chloro-2-methylphenoxy Enhanced hydrogen bonding, increased lipophilicity
2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide C₁₉H₂₁N₂O₅S ~389.45 Methoxyphenoxy, pyrrolidinylsulfonyl Improved solubility, polar sulfonyl group
2-(3,4-Dichlorophenyl)-N-(dihydropyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ ~398.26 3,4-Dichlorophenyl, dihydropyrazole High metabolic stability, conformational rigidity

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